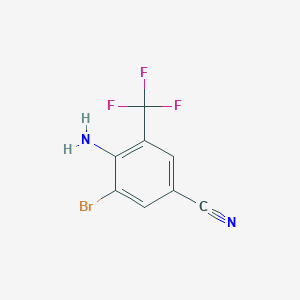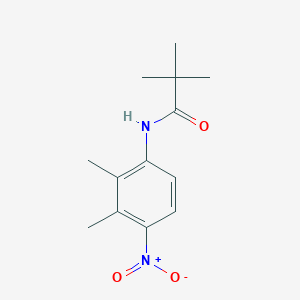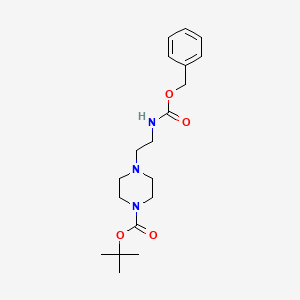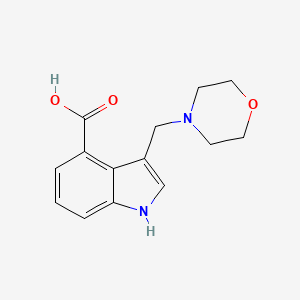
3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid
Übersicht
Beschreibung
3-(Morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, also known as MK-869, is a synthetic compound with a wide range of applications in scientific research. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, and is used in a wide range of studies related to the serotonin system. MK-869 has been used in a variety of research applications, including studies of the effects of serotonin on behavior, cognition, and neurodegenerative diseases. In addition, MK-869 has been used in the study of the effects of serotonin on the cardiovascular system, and in the development of new therapeutic agents for the treatment of depression and anxiety.
Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutic Agent
This compound has shown promise as an anticancer therapeutic agent . The benzofuran scaffold, which is structurally related to the morpholinomethyl-indole compound, has been reported to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that derivatives of 3-(morpholinomethyl)-1H-indole-4-carboxylic acid could be synthesized and tested for their potential anticancer properties.
VEGFR-2 Inhibition
The compound has been synthesized as a derivative with VEGFR-2 inhibitory potency . This is significant because VEGFR-2 is a critical target in cancer therapy, as it plays a pivotal role in tumor angiogenesis . Inhibitors of VEGFR-2 can potentially reduce the growth of new blood vessels in tumors, thereby inhibiting tumor growth.
Suzuki–Miyaura Cross-Coupling
In the context of organic synthesis, this compound could be utilized in Suzuki–Miyaura cross-coupling reactions. These reactions are widely applied for carbon–carbon bond formation and are known for their mild and functional group tolerant reaction conditions . The morpholine group in the compound could potentially act as a directing group or participate in the coupling process.
Eigenschaften
IUPAC Name |
3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(18)11-2-1-3-12-13(11)10(8-15-12)9-16-4-6-19-7-5-16/h1-3,8,15H,4-7,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOBKILZDGEXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=CC=CC(=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



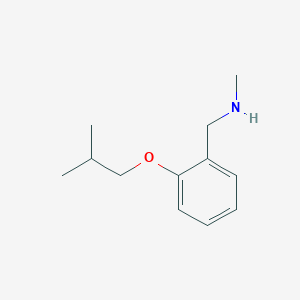
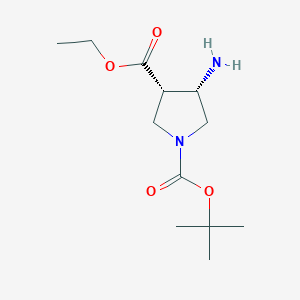



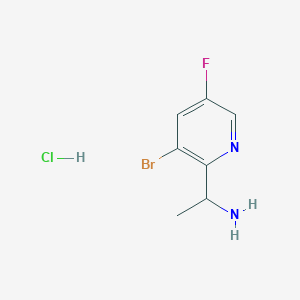
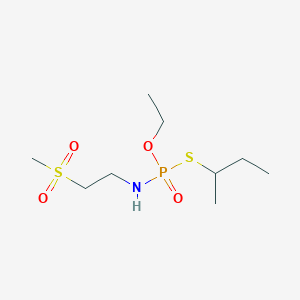

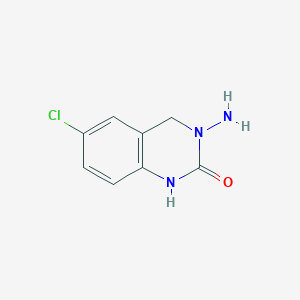
![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)
